molecular formula C28H42ClN3O3 B1683180 Tiropramide hydrochloride CAS No. 53567-47-8

Tiropramide hydrochloride

Cat. No.: B1683180
CAS No.: 53567-47-8
M. Wt: 504.1 g/mol
InChI Key: SVCQSEFEZWMYSA-UHFFFAOYSA-N
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Description

Tiropramide hydrochloride is an antispasmodic drug primarily used to treat spasmodic pain in the gastrointestinal system. It is known for its ability to relax smooth muscles, making it effective in conditions such as irritable bowel syndrome and other gastrointestinal disorders .

Biochemical Analysis

Biochemical Properties

It is known that Tiropramide hydrochloride interacts with various enzymes and proteins in the body, which may contribute to its antispasmodic effects .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not clearly reported. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not clearly reported. It is believed that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly reported .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not clearly reported. It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not clearly reported. It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not clearly reported. It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiropramide hydrochloride involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tiropramide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hyoscine-N-butyl bromide
  • Mebeverine
  • Drotaverine
  • Alverine
  • Pinaverium
  • Otilonium bromide
  • Fenoverine
  • Trimebutine
  • Peppermint oil

Comparison: Tiropramide hydrochloride is unique due to its specific mechanism of action involving the increase of cAMP concentration in smooth muscle cells. Unlike some other antispasmodics, it does not exhibit atropine-like actions, making it a preferred choice for patients who may be sensitive to such effects .

Biological Activity

Tiropramide hydrochloride is a well-established antispasmodic agent primarily used to alleviate symptoms associated with gastrointestinal and urological disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Tiropramide acts as an antispasmodic by increasing the levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This increase is thought to be due to the inhibition of cAMP catabolism, leading to relaxation of the smooth muscle and alleviation of spasms. It is particularly effective in conditions characterized by excessive muscle contractions, such as irritable bowel syndrome (IBS) and biliary dyskinesia .

Pharmacokinetics

A population pharmacokinetic analysis conducted on healthy subjects provided insights into the drug's absorption and elimination characteristics. Key pharmacokinetic parameters include:

ParameterValue
Half-life (t1/2)0.66 - 1.6 hours
Maximum Concentration (Cmax)77.4 - 111 ng/mL
Area Under Curve (AUC)267.7 - 812.7 h·ng/mL

These values suggest a relatively rapid absorption and elimination profile, which is beneficial for managing acute symptoms .

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of tiropramide in treating abdominal pain associated with IBS. A notable multicenter randomized trial compared tiropramide with octylonium bromide, another antispasmodic agent. The results indicated that:

  • Tiropramide : Administered at a dose of 100 mg three times daily for four weeks, showed a significant reduction in abdominal pain as measured by visual analogue scale (VAS) scores.
  • Octylonium : Administered at a dose of 20 mg three times daily, demonstrated similar efficacy but was less effective in restoring normal gut motility.

The study found that 88% of patients treated with tiropramide achieved normal bowel habits compared to only 47% in the octylonium group .

Case Studies

  • Efficacy in IBS : In a controlled study involving 60 patients with IBS, those treated with tiropramide experienced significant relief from abdominal pain within the first few days of treatment compared to those receiving octylonium bromide .
  • Safety Profile : Adverse events were reported in both groups, with a total treatment-emergent adverse event (TEAE) rate of 10.88% for tiropramide and 12.24% for octylonium. Serious adverse events were rare and not attributed directly to the medications .

Stability and Degradation Studies

Research has shown that this compound is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis as well as oxidative stress. A study utilizing high-performance liquid chromatography (HPLC) identified multiple degradation products formed under these conditions:

Degradation ConditionDegradation Products Identified% Drug Remaining
Acidic HydrolysisDP1, DP2, DP3Varies
Basic HydrolysisDP2Varies
Oxidative ConditionsDP5Varies

The drug was found stable under neutral hydrolysis and thermal conditions, indicating its reliability when stored properly .

Properties

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSEFEZWMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972684
Record name N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57227-16-4, 53567-47-8
Record name Benzenepropanamide, α-(benzoylamino)-4-[2-(diethylamino)ethoxy]-N,N-dipropyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiropramide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiropramide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057227164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-{4-[2-(Diethylamino)ethoxy]phenyl}-1-(dipropylamino)-1-oxopropan-2-yl]benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-benzamido-3-[p-[2-(diethylamino)ethoxy]phenyl]-N,N-dipropylpropionamide hydrochloride
Source European Chemicals Agency (ECHA)
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Record name TIROPRAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9523013Y6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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